3,3a-Didehydrolycoran-1alpha,2beta-diol
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Overview
Description
3,3a-Didehydrolycoran-1alpha,2beta-diol, also known as lycorine, is a naturally occurring alkaloid found in various species of the Amaryllidaceae family. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a-Didehydrolycoran-1alpha,2beta-diol typically involves the extraction from plant sources, particularly from bulbs of the Amaryllidaceae family. The extraction process includes maceration, filtration, and purification steps to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its structure and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.
Chemical Reactions Analysis
Types of Reactions
3,3a-Didehydrolycoran-1alpha,2beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of lycorine, which may possess different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Studied for its effects on cell growth and apoptosis.
Medicine: Investigated for its potential anti-cancer, anti-viral, and anti-inflammatory properties.
Industry: Potential use in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,3a-Didehydrolycoran-1alpha,2beta-diol involves its interaction with various molecular targets and pathways. It has been shown to inhibit protein synthesis by binding to ribosomal subunits, leading to apoptosis in cancer cells. Additionally, it may interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
3,3a-Didehydrolycoran-1alpha,2beta-diol can be compared with other similar alkaloids such as:
Galanthamine: Another Amaryllidaceae alkaloid used in the treatment of Alzheimer’s disease.
Narciclasine: Known for its potent anti-cancer properties.
Haemanthamine: Exhibits anti-tumor and anti-viral activities.
The uniqueness of this compound lies in its diverse range of biological activities and its potential for therapeutic applications .
Properties
IUPAC Name |
5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVJWXAYKUHDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861985 |
Source
|
Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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